Fungitoxicity Ranking: Methyl-lathodoratin Positioned Between Lathodoratin and Dimethyl-lathodoratin
The fungitoxicity of methyl-lathodoratin is established relative to its closest analogs, lathodoratin and dimethyl-lathodoratin. A foundational biosynthesis study explicitly ranks dimethyl-lathodoratin as 'the most fungitoxic of the 3-ethylchromone phytoalexins' [1]. Since methyl-lathodoratin is an intermediate methylation product (mono-methyl) between lathodoratin (non-methylated) and dimethyl-lathodoratin (di-methyl), this positions its activity between the two, with the di-methyl derivative exhibiting the highest potency. While the exact ED50 for methyl-lathodoratin is not reported, this comparative ranking provides a clear, class-level inference of its differential activity profile.
| Evidence Dimension | Fungitoxic activity (relative potency ranking) |
|---|---|
| Target Compound Data | Intermediate fungitoxicity (inferred as a mono-methyl derivative) |
| Comparator Or Baseline | Dimethyl-lathodoratin: 'most fungitoxic' of the 3-ethylchromone phytoalexins [1] |
| Quantified Difference | Not available (relative ranking only) |
| Conditions | Cupric sulphate-induced sweet pea pods, phytoalexin biosynthesis study |
Why This Matters
Understanding the relative fungitoxic potency is critical for selecting the appropriate compound for plant defense studies, where activity thresholds determine efficacy.
- [1] Al-Douri, N. A., & Dewick, P. M. (1988). Biosynthesis of the 3-ethylchromone phytoalexin lathodoratin in Lathyrus odoratus. Phytochemistry, 27(3), 775-783. View Source
